molecular formula C17H18N2O2 B8340606 1-Benzoyl-4-(4-hydroxyphenyl)piperazine

1-Benzoyl-4-(4-hydroxyphenyl)piperazine

Cat. No. B8340606
M. Wt: 282.34 g/mol
InChI Key: HLHIBKQQUQBPKU-UHFFFAOYSA-N
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Patent
US07449466B2

Procedure details

Production Example 2 was repeated except that 1-(4-methoxyphenyl)-4-phenethylpiperazine was replaced with 1-benzoyl-4-(4-methoxyphenyl)piperazine (193 mg), and the resulting crude product was purified on TLC (developer, chloroform: acetone=4:1) to provide 1-benzoyl-4-(4-hydroxyphenyl)piperazine (141 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
193 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(N2CCN(CCC3C=CC=CC=3)CC2)=CC=1.[C:23]([N:31]1[CH2:36][CH2:35][N:34]([C:37]2[CH:42]=[CH:41][C:40]([O:43]C)=[CH:39][CH:38]=2)[CH2:33][CH2:32]1)(=[O:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>>[C:23]([N:31]1[CH2:32][CH2:33][N:34]([C:37]2[CH:38]=[CH:39][C:40]([OH:43])=[CH:41][CH:42]=2)[CH2:35][CH2:36]1)(=[O:30])[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N1CCN(CC1)CCC1=CC=CC=C1
Step Two
Name
Quantity
193 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCN(CC1)C1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified on TLC (developer, chloroform: acetone=4:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCN(CC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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